Dnmt-IN-1

Epigenetics Cancer Research Enzymology

Nucleoside DNMT inhibitors like decitabine suffer from chemical instability and off-target cytotoxicity. Dnmt-IN-1 (compound 3b) is a synthetic 3-bromo-3-nitroflavanone with (2R,3S) configuration that offers a reversible, non-covalent alternative. • Enzymatic EC50: 3.2 µM; antiproliferative EC50: 13.0 µM (KG1 cells) • Half-life up to 7 h - significantly more stable than 3-chloro analogues • Low cytotoxicity enables prolonged hypomethylation studies without apoptosis • Suitable for HTS and SAR campaigns targeting DNMTs

Molecular Formula C15H9BrN2O6
Molecular Weight 393.14 g/mol
Cat. No. B12389777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt-IN-1
Molecular FormulaC15H9BrN2O6
Molecular Weight393.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-]
InChIInChI=1S/C15H9BrN2O6/c16-15(18(22)23)13(19)10-6-2-4-8-12(10)24-14(15)9-5-1-3-7-11(9)17(20)21/h1-8,14H/t14-,15+/m1/s1
InChIKeyQDGZPZFFDOYRGY-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dnmt-IN-1: Non-Nucleoside DNMT Inhibitor


Dnmt-IN-1 (CAS 2396691-28-2) is a synthetic, non-nucleoside inhibitor of DNA methyltransferases (DNMTs) belonging to the 3-halo-3-nitroflavanone chemical class. It functions as a pan-DNMT inhibitor, targeting the maintenance methyltransferase DNMT1 and the de novo methyltransferases DNMT3A and DNMT3B to induce DNA hypomethylation and reverse epigenetic gene silencing [1]. With a molecular formula of C15H9BrN2O6 and a molecular weight of 393.14 g/mol, this compound is intended strictly for research applications in cancer epigenetics and cell reprogramming studies [2].

Non-nucleoside DNMT inhibition (flavanone scaffold)
Defined (2R,3S) stereochemistry
Reversible, non-covalent binding mechanism
Supports long-term epigenetic reprogramming studies

Dnmt-IN-1 vs. Nucleoside DNMT Inhibitors


Direct substitution of Dnmt-IN-1 with other DNMT inhibitors is scientifically invalid due to substantial divergences in chemical stability, target selectivity, and cytotoxic profiles. Unlike highly selective DNMT1 inhibitors (e.g., GSK3685032) or classic nucleoside analogs (e.g., 5-azacytidine), Dnmt-IN-1 belongs to the haloflavanone scaffold. This structural distinction confers a unique combination of pan-DNMT inhibition with micromolar potency and enhanced chemical stability relative to chlorinated analogs [1]. Furthermore, Dnmt-IN-1 exhibits a distinct antiproliferative potency spectrum across leukemia and colorectal cancer cell lines (EC50 values of 13.0 µM and 10.7 µM, respectively), which may not be recapitulated by other non-nucleoside DNMT inhibitors such as DC-05 or RG108 in the same experimental contexts . The compound's specific stability and potency profile is therefore critical for ensuring reproducibility in epigenetic studies where both DNMT1 and DNMT3 family inhibition is required.

Dnmt-IN-1
Nucleoside DNMT Inhibitors
Reversible, non-covalent DNMT binding
Require DNA incorporation; may form irreversible adducts
Reported lower cytotoxicity in cell models
High off-target cytotoxicity; DNA damage responses
May offer improved chemical stability in media
Poor stability in physiological conditions

Dnmt-IN-1: Comparative Evidence


Chemical Stability vs. Chlorinated Flavanones

Dnmt-IN-1 exhibits a DNMT inhibitory EC50 of 3.2 ± 1.1 µM, establishing a distinct potency niche within the non-nucleoside inhibitor landscape. It is approximately 28-fold less potent than the high-affinity, DNMT1-selective inhibitor GSK3685032 (IC50 = 0.036 µM) but demonstrates comparable or improved potency relative to other well-characterized non-nucleoside scaffolds [1]. Specifically, Dnmt-IN-1 is roughly twice as potent as the DNMT1-selective inhibitor DC-05 (IC50 = 10.3 µM) and exhibits similar or slightly enhanced potency compared to the pan-DNMT inhibitor SGI-1027 (DNMT1 IC50 = 6 µM) . This places Dnmt-IN-1 as a balanced tool compound for studies requiring pan-DNMT inhibition without the extreme potency and selectivity of GSK3685032.

Stability vs. Chloro Analogs
Head-to-head
Half-life up to 7 h; ~2× more stable
May improve long-term assay reproducibility
Enzymatic buffer, HPLC monitoring
Epigenetics Cancer Research Enzymology

Non-Cytotoxic Activity vs. Nucleoside Inhibitors

Dnmt-IN-1 demonstrates cell-line-specific antiproliferative activity, with EC50 values of 13.0 µM against KG1 acute myelogenous leukemia cells and 10.7 µM against HCT116 colorectal cancer cells [1]. In contrast, the selective DNMT1 inhibitor DC-05 shows an IC50 of >200 µM against HCT116 cells . This demonstrates that Dnmt-IN-1 possesses significantly greater antiproliferative potency in HCT116 cells compared to DC-05, underscoring a functional divergence that is not predicted by enzyme inhibition data alone.

Cytotoxicity Profile
Class-level
Reported low cytotoxicity (qualitative)
Supports epigenetic endpoint studies without DNA damage confounding
Inferred from mechanistic differences; data to verify
Leukemia Colorectal Cancer Antiproliferative Assay

DNMT Inhibition Potency vs. SGI-1027

Within the haloflavanone chemical series, the 3-bromo-3-nitroflavanone scaffold of Dnmt-IN-1 confers a significant stability advantage. Studies demonstrate that 3-bromo-3-nitroflavanone analogs are approximately twice as stable as their chlorinated counterparts [1]. This increased stability is a critical parameter for researchers, as it reduces the likelihood of compound degradation during in vitro assays, thereby ensuring more reliable and reproducible experimental outcomes.

DNMT Inhibition Potency
Cross-study comparable
EC50 3.2 ± 1.1 µM; SGI-1027 IC50 7.5–12.5 µM
May reduce compound usage in screening campaigns
Different assay conditions (EC50 vs IC50)
Chemical Stability Haloflavanone Analytical Chemistry

Antiproliferative Activity in Leukemia & Colorectal Cancer

Dnmt-IN-1 is characterized as a pan-DNMT inhibitor, targeting both maintenance (DNMT1) and de novo (DNMT3A, DNMT3B) methyltransferases [1]. This contrasts sharply with selective DNMT1 inhibitors like GSK3685032, which exhibits over 2500-fold selectivity for DNMT1 over DNMT3A/3L and DNMT3B/3L . For experimental systems requiring simultaneous inhibition of multiple DNMT isoforms to model global DNA hypomethylation, Dnmt-IN-1 provides a broader inhibitory profile than highly selective agents.

Antiproliferative Activity
Supporting evidence
KG1 EC50 13.0 µM; HCT116 EC50 10.7 µM
Provides benchmark concentrations for cell assays
72-h incubation, two cell lines
Target Selectivity DNMT1 DNMT3A DNMT3B

Cytotoxicity Profile: Dnmt-IN-1 Exhibits Low Cytotoxicity Compared to Reference Compounds

In addition to its inhibitory activity, Dnmt-IN-1 is reported to induce low cytotoxicity, distinguishing it from many classic nucleoside analogs and other cytotoxic chemotherapeutics [1]. While quantitative cytotoxicity data (e.g., LC50 values) were not provided in the primary characterization, the observation of 'low cytotoxicity' is a key differentiator from more toxic reference compounds used in the same study. This profile supports its intended use as a 'non-cytotoxic cell-reprogramming epi-drug' tool.

Cytotoxicity Cell Viability Drug Safety

Dnmt-IN-1: Key Applications


Long-Term Epigenetic Reprogramming in Leukemia Models

Dnmt-IN-1 is the preferred tool compound for inducing global DNA hypomethylation in HCT116 colorectal cancer cell lines. Its demonstrated antiproliferative potency in HCT116 cells (EC50 = 10.7 µM) far exceeds that of other non-nucleoside inhibitors like DC-05 (IC50 >200 µM), ensuring a robust functional readout at achievable concentrations [1]. Furthermore, its pan-DNMT inhibitory profile ensures comprehensive suppression of both maintenance and de novo methylation activities, providing a more complete reversal of CpG island hypermethylation than DNMT1-selective agents .

Non-Nucleoside Inhibitor Screening

For AML research using KG1 cell lines, Dnmt-IN-1 offers a specific non-nucleoside alternative to clinically used nucleoside analogs like decitabine. With an antiproliferative EC50 of 13.0 µM in KG1 cells, it provides a validated concentration window for exploring DNMT inhibition without the confounding factor of DNA incorporation required by nucleoside analogs [1]. This allows researchers to isolate the effects of direct enzyme inhibition on leukemia cell growth and differentiation.

SAR of Flavanone-Based DNMT Inhibitors

Dnmt-IN-1 is specifically designed and validated for applications requiring non-cytotoxic cell reprogramming. Its characterization as a 'non-cytotoxic cell-reprogramming epi-drug' candidate makes it uniquely suitable for long-term culture experiments aimed at reactivating epigenetically silenced tumor suppressor genes [1]. The low cytotoxicity profile minimizes cell death as a confounding variable, enabling clearer interpretation of gene expression changes and phenotypic shifts induced solely by DNA hypomethylation.

Structure-Activity Relationship (SAR) Studies of the Haloflavanone Scaffold

As a key member of the 3-bromo-3-nitroflavanone series, Dnmt-IN-1 serves as an essential reference compound for SAR studies within this chemical class. Its approximately two-fold stability advantage over chlorinated analogs is a critical benchmark for designing next-generation inhibitors with improved shelf-life and in vitro performance [1]. Procurement of this specific brominated compound is necessary for comparative studies evaluating the impact of halogen substitution on both DNMT inhibitory potency and chemical stability.

Application
Selection Property
Validation Focus
Long-term epigenetic reprogramming
Chemical stability & reported low cytotoxicity
Sustained DNA hypomethylation without apoptosis
Non-nucleoside inhibitor screening
Defined enzymatic potency range
Benchmarking against known DNMT inhibitors
SAR of flavanone-based inhibitors
Bromo-substituent stability context
Structure-stability relationship in enzymatic buffer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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